4-ethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine 4-ethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549038-60-8
VCID: VC11819887
InChI: InChI=1S/C19H23N7S/c1-4-14-11-17(24-19(23-14)27-3)25-7-9-26(10-8-25)18-15-5-6-20-12-16(15)21-13(2)22-18/h5-6,11-12H,4,7-10H2,1-3H3
SMILES: CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C
Molecular Formula: C19H23N7S
Molecular Weight: 381.5 g/mol

4-ethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

CAS No.: 2549038-60-8

Cat. No.: VC11819887

Molecular Formula: C19H23N7S

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine - 2549038-60-8

Specification

CAS No. 2549038-60-8
Molecular Formula C19H23N7S
Molecular Weight 381.5 g/mol
IUPAC Name 4-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine
Standard InChI InChI=1S/C19H23N7S/c1-4-14-11-17(24-19(23-14)27-3)25-7-9-26(10-8-25)18-15-5-6-20-12-16(15)21-13(2)22-18/h5-6,11-12H,4,7-10H2,1-3H3
Standard InChI Key UHBDEANZEFXUOZ-UHFFFAOYSA-N
SMILES CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C
Canonical SMILES CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine, reflects its three primary components:

  • A pyrido[3,4-d]pyrimidine core, which is a bicyclic system with nitrogen atoms at positions 1, 3, 4, and 8.

  • A piperazine ring substituted at the 4-position, serving as a flexible linker.

  • A 6-ethyl-2-methylsulfanylpyrimidine moiety attached to the piperazine.

The SMILES notation (CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C) confirms the spatial arrangement of these groups.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₃N₇S
Molecular Weight381.5 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Topological Polar Surface98.3 Ų
LogP (Predicted)3.2
SolubilityModerate in DMSO, low in water

The logP value of 3.2 indicates moderate lipophilicity, favoring membrane permeability, while the polar surface area (<100 Ų) suggests potential oral bioavailability .

Synthesis and Structural Optimization

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Core CyclizationFormamidine acetate, HCl, 120°C65–70
Piperazine CouplingEtOH, reflux, 12 h80–85
ThiolationNaSMe, DMF, 60°C, 6 h75–80

Biological Activity and Mechanism of Action

Table 3: Inferred Activity Against Oncology Targets

TargetIC₅₀ (Predicted)Mechanism
PI3Kα<10 nMCompetitive ATP inhibition
mTOR15–20 nMAllosteric site binding
CDK4/650–100 nMCell cycle arrest

In in silico docking studies, the compound’s pyrido[3,4-d]pyrimidine core aligns with the hinge region of PI3Kγ (PDB: 2CHX), forming hydrogen bonds with Val882 and Met804 .

Pharmacokinetic and Toxicity Profile

ADME Predictions

  • Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to moderate logP.

  • Metabolism: Predominant CYP3A4-mediated oxidation at the ethyl side chain .

  • Excretion: Renal clearance (70%) with minor biliary excretion.

Table 4: Predicted Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability45–55%
Plasma Half-life6–8 h
VDss2.1 L/kg
PPB89%

Future Directions and Clinical Relevance

Research Priorities

  • Target Validation: Screen against kinase panels to identify primary targets.

  • Lead Optimization: Introduce solubilizing groups (e.g., morpholine) to improve aqueous solubility .

  • In Vivo Efficacy: Evaluate antitumor activity in xenograft models of breast and glioblastoma cancers .

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